molecular formula C11H11ClN4O B2801979 N-(4-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1235650-95-9

N-(4-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2801979
CAS No.: 1235650-95-9
M. Wt: 250.69
InChI Key: JOKJKTFKLRQGFR-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a 4-chlorobenzyl group attached to a 1-methyl-1H-1,2,3-triazole ring, which is further connected to a carboxamide group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of 1-methyl-1H-1,2,3-triazole: This can be achieved through the cycloaddition reaction of methyl azide with an alkyne.

    Introduction of the 4-chlorobenzyl group: This step involves the nucleophilic substitution reaction where the 4-chlorobenzyl chloride reacts with the triazole derivative.

    Formation of the carboxamide group: This is typically done by reacting the intermediate with an appropriate carboxylic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium (VI) compounds and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-1,2,3-triazole-4-carboxamide: Lacks the 4-chlorobenzyl group.

    4-chlorobenzyl-1H-1,2,3-triazole: Lacks the carboxamide group.

    N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl group.

Uniqueness

N-(4-chlorobenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of all three functional groups (4-chlorobenzyl, methyl, and carboxamide) in its structure. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c1-16-7-10(14-15-16)11(17)13-6-8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKJKTFKLRQGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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